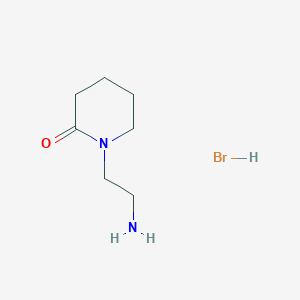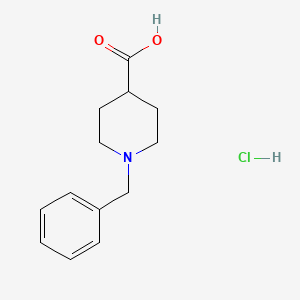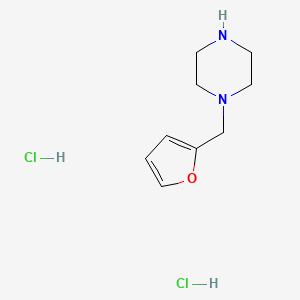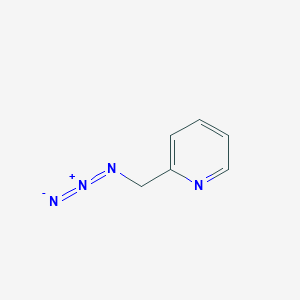
2-(Azidomethyl)pyridine
Overview
Description
“2-(Azidomethyl)pyridine” is a chemical compound with the molecular formula C6H6N4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The molecule consists of a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with five carbon atoms and one nitrogen atom . The five carbons and single nitrogen are all sp2 hybridized . All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C6H6N4, an average mass of 134.139 Da, and a mono-isotopic mass of 134.059250 Da . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Complex Formation and Accelerated Reactions : 2,6-bis(azidomethyl)pyridine, a related compound, shows rapid coupling reactions with terminal alkynes in the presence of copper(II) acetate. This process forms tridentate ligands for transition-metal ions and accelerates azide-alkyne cycloaddition reactions due to the chelation between Cu(II) and alkylated nitrogen atoms of the azido groups (Brotherton et al., 2011).
Synthesis of Novel Heterocyclic Systems : Research has shown that 2-methyl-3-cyanopyridines can be converted into 2-azidomethyl derivatives, leading to the formation of a new tricyclic system containing a 3-(tetrazol-5-yl)pyridine unit (Bliznets et al., 2004).
Optimization of Medicinal Compounds : In medicinal chemistry, modifications of bicyclic pyridine derivatives have led to the discovery of potent inhibitors with enhanced drug-like properties and safety profiles, although this may be more related to pyridine derivatives in general rather than 2-(Azidomethyl)pyridine specifically (Kong et al., 2019).
Degradation of Pyridine in Water : Studies have explored the degradation of pyridine in drinking water using techniques like dielectric barrier discharge, providing insights into the treatment of nitrogen heterocyclic compounds in water (Li et al., 2017).
Enantioselective Catalysis : Research has been conducted on the enantioselective addition of prochiral radicals to vinylpyridines, showcasing the potential of pyridine in triggering asymmetric transformations (Cao et al., 2019).
Corrosion Inhibition Properties : Cadmium(II) Schiff base complexes involving pyridine derivatives have shown promising results in corrosion inhibition on mild steel, indicating their potential application in materials science (Das et al., 2017).
Mechanism of Action
Target of Action
It is known that pyridine derivatives play a pivotal role in various areas of coordination chemistry, with applications in medicinal chemistry, molecular catalysis, coordination polymers synthesis, and molecular magnetism .
Mode of Action
It is known that pyridine derivatives can be used to produce polyamines through anionic and cationic ring-opening polymerization . This process involves the interaction of the pyridine derivative with other reactive monomers, leading to the formation of polymers with various structures .
Biochemical Pathways
It is known that pyridine derivatives can affect various biochemical pathways due to their ability to form complex structures through polymerization . These complex structures can interact with various biochemical pathways, leading to downstream effects .
Result of Action
It is known that the polymers resulting from the polymerization of pyridine derivatives have many important applications, such as antibacterial and antimicrobial coatings, carbon dioxide adsorption, chelation and materials templating, and non-viral gene transfection .
Action Environment
It is known that the polymerization of pyridine derivatives can be influenced by various factors, including temperature, ph, and the presence of other reactive monomers .
Biochemical Analysis
Biochemical Properties
It is known that azides, such as 2-(Azidomethyl)pyridine, can participate in various biochemical reactions, particularly in the formation of triazole rings . These rings can be synthesized on propargyl-derived bispidines after reaction with different alkyl azides .
Molecular Mechanism
It is known that azides can participate in click reactions, a type of chemical reaction that is widely used in biochemistry and materials science .
Metabolic Pathways
Pyridine nucleotides, which include derivatives of pyridine, play crucial roles in various metabolic pathways .
properties
IUPAC Name |
2-(azidomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-10-9-5-6-3-1-2-4-8-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETSXNCIBVRWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672499 | |
| Record name | 2-(Azidomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
609770-35-6 | |
| Record name | 2-(Azidomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(azidomethyl)pyridine facilitate the synthesis of novel ligands for transition metal complexes?
A1: this compound serves as a versatile starting material for creating diverse ligands through a "click" reaction with alkynes. This reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a triazole ring, effectively linking the pyridine moiety to various functional groups provided by the alkyne. [, ] For instance, reacting this compound with phosphaalkynes leads to the formation of pyridyl-functionalized triazaphospholes. [] These ligands, featuring both phosphorus and nitrogen donor atoms, can coordinate to transition metals like Rhenium(I), forming complexes with potential applications in catalysis and materials science. [] Similarly, reacting this compound with but-3-ynyl sodium sulfate yields a water-soluble pyridyl-triazole ligand. [] This ligand, when combined with palladium precursors, creates highly active catalysts for Suzuki-Miyaura coupling reactions in aqueous media. []
Q2: What are the advantages of using water-soluble ligands derived from this compound in catalysis?
A2: Water-soluble ligands, like the pyridyl-triazole ligand derived from this compound and but-3-ynyl sodium sulphate, offer significant advantages in catalysis by enabling reactions to be performed in aqueous media. [] This eliminates the need for environmentally harmful organic solvents, contributing to greener and more sustainable chemical processes. Furthermore, these ligands often allow for easy separation of the catalyst from the reaction mixture, facilitating catalyst recovery and recycling. In the case of the palladium-catalyzed Suzuki-Miyaura coupling, the aqueous catalytic phase containing the pyridyl-triazole ligand could be reused multiple times without losing its activity, highlighting its potential for sustainable catalytic applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1521059.png)
![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)
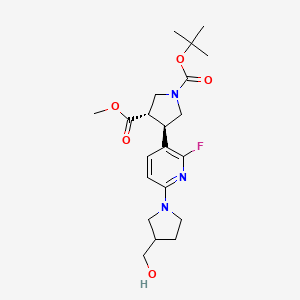

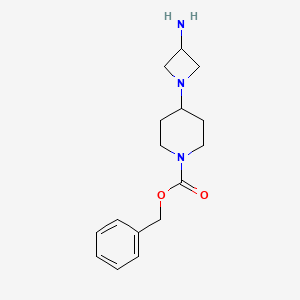
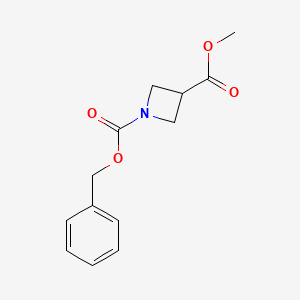
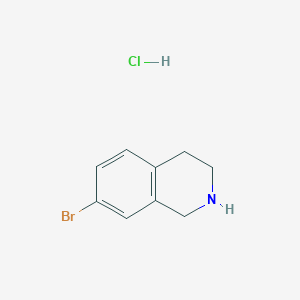
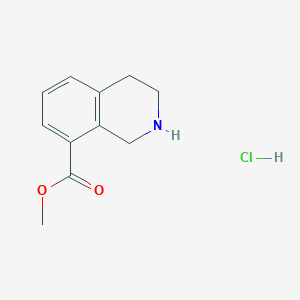
![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)
